Germole, 1,1,3,4-tetramethyl-
Description
Historical Context and Evolution of Organogermanium Heterocycles in Contemporary Chemical Research
The field of organogermanium chemistry traces its origins to 1887 with the synthesis of the first organogermanium compound, tetraethylgermane. wikipedia.orgloc.gov Despite this early start, the development of organogermanium chemistry has historically been slower and more fragmented compared to the progress made with other elements in the carbon family. sioc-journal.cn For much of its history, research in this area was limited, partly due to the high cost of germanium. wikipedia.org
A significant turning point occurred in the latter half of the 20th century. The synthesis of the first Group 14 heterocyclopentadienes, specifically 2,3,4,5-tetraphenylmetalloles, in 1959 marked a key milestone. ingentaconnect.com This was followed by a surge of interest in the 1970s, driven by the synthesis of the first water-soluble organogermanium compounds and the discovery of their biological activities. paperpublications.orgresearchgate.net These discoveries broadened the scope of investigation into the pathology, biochemistry, and pharmacology of these compounds, establishing their potential as chemotherapeutic agents due to their low mammalian toxicity. paperpublications.org In recent years, organogermanium chemistry has attracted increasing attention, with a focus on developing new synthetic methods and exploring applications in materials science, organic synthesis, and medicine. sioc-journal.cnijpsat.org The study of organogermanium heterocycles, like germoles, is now a vital part of this expanding field, contributing to the development of novel functional materials. researchgate.net
Unique Structural and Electronic Features of Germoles within the Broader Class of Group 14 Metalloles
Germoles are five-membered heterocyclic compounds containing a germanium atom, belonging to the class of Group 14 metalloles which also includes siloles (silicon), stannoles (tin), and plumboles (lead). benthamdirect.comrsc.org These metalloles share fundamental structural similarities but exhibit distinct electronic properties influenced by the resident heteroatom.
A defining characteristic of germoles and other Group 14 metalloles is the interaction between the σ* orbitals of the exocyclic bonds to the germanium atom and the π* orbital of the butadiene-like fragment within the ring. researchgate.netresearchgate.net This phenomenon, known as σ–π conjugation, effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in high electron affinity and unusual electronic properties. ingentaconnect.comresearchgate.net
This electronic structure gives rise to interesting photophysical behaviors, most notably aggregation-induced emission (AIE). ingentaconnect.combenthamdirect.com While typically weak emitters in dilute solutions, germoles can become strongly luminescent in the solid state or when aggregated. ingentaconnect.com This is attributed to the restriction of intramolecular rotation in the aggregated state, which minimizes non-radiative decay pathways. ingentaconnect.com
The geometry and aromaticity of the germole ring are flexible and can be tuned. The coordination of metal cations to a germole anion can influence the planarity of the ring and induce a higher degree of electron delocalization, hinting at aromatic character. nih.govresearchgate.net Furthermore, dianionic germoles are considered heavier aromatic analogues of the well-known cyclopentadienide (B1229720) anion and show versatile reactivity and coordination modes in organometallic chemistry. rsc.orgrsc.org
Table 1: Comparison of Key Features of Group 14 Metalloles
| Feature | Siloles (Si) | Germoles (Ge) | Stannoles (Sn) |
|---|---|---|---|
| Primary Heteroatom | Silicon | Germanium | Tin |
| Key Electronic Interaction | σ–π conjugation researchgate.netresearchgate.net | σ–π conjugation ingentaconnect.comresearchgate.net | σ–π conjugation researchgate.net |
| Luminescence Property | Aggregation-Induced Emission (AIE) ingentaconnect.combenthamdirect.com | Aggregation-Induced Emission (AIE) ingentaconnect.com | Aggregation-Induced Emission (AIE) ingentaconnect.com |
| Solution Emissivity | Generally weak ingentaconnect.com | Weak, but often more efficient than siloles ingentaconnect.com | Less studied, but exhibit AIE ingentaconnect.com |
| Coordination Chemistry | Form dianionic ligands rsc.org | Form dianionic ligands rsc.orgrsc.org | Form dianionic ligands rsc.org |
Rationale for Dedicated Academic Investigation of 1,1,3,4-Tetramethylgermole within Organogermanium Chemistry
1,1,3,4-Tetramethylgermole is a specific derivative that has garnered academic interest primarily as an effective ligand in organometallic chemistry. researchgate.netacs.org The presence of methyl groups, rather than the more common phenyl substituents, provides a less sterically hindered and electronically different ligand system for studying metal-ligand interactions. The methyl groups are noted to have a significant stabilizing effect on the germole ring. lookchem.com
The synthesis of 1,1,3,4-tetramethylgermole has been achieved, allowing for its incorporation into a variety of transition-metal complexes. lookchem.com Research has documented the synthesis and reactivity of complexes with iron, chromium, and molybdenum. researchgate.netacs.orgontosight.ai For example, the reaction of 1,1,3,4-tetramethylgermole with iron carbonyls yields iron, eta4-1,1,3,4-tetramethylgermole tricarbonyl, a piano-stool type complex. acs.orgontosight.ai
The study of these specific complexes provides fundamental insights into:
Dynamic Behavior: Variable temperature NMR studies on complexes such as cis-Mo(CO)2(η4-germole)2 have shown that these molecules are fluxional in solution, exhibiting dynamic stereochemistry. researchgate.net Investigating these processes helps to understand the mechanisms of isomerization and ligand rotation in octahedral complexes. researchgate.net
Reactivity: The reactivity of the coordinated 1,1,3,4-tetramethylgermole ligand and the metal center can be explored, offering potential applications in areas like homogeneous catalysis. ontosight.ai
Dedicated investigation of 1,1,3,4-tetramethylgermole and its coordination chemistry provides a valuable platform for probing the fundamental principles of organometallic bonding, structure, and reactivity within the expanding domain of organogermanium chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1,3,4-Tetramethylgermole |
| 1,1-dichloro-2,3,4,5-tetraethylgermole |
| 1,1-dichloro-2,5-bis(trimethylsilyl)-3,4-diorganylgermoles |
| 2,3,4,5-tetraphenylmetalloles |
| cis-Mo(CO)2(η4-germole)2 |
| Iron, eta4-1,1,3,4-tetramethylgermole tricarbonyl |
| Isobutylgermane |
| Plumboles |
| Propagermanium |
| Siloles |
| Spirogermanium |
| Stannoles |
| Tetracarbonyl[η4-(1,1,3,4-tetramethylsilole)]chromium |
Structure
2D Structure
Properties
CAS No. |
82763-96-0 |
|---|---|
Molecular Formula |
C8H14Ge |
Molecular Weight |
182.83 g/mol |
IUPAC Name |
1,1,3,4-tetramethylgermole |
InChI |
InChI=1S/C8H14Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
InChI Key |
UQEFUUUMVQTOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Ge](C=C1C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of 1,1,3,4 Tetramethylgermole Reactivity
Fundamental Reaction Pathways and Kinetics of the Germole Core
The reactivity of the 1,1,3,4-tetramethylgermole core is dictated by the germanium center, the diene moiety, and the methyl substituents. These features allow for a range of chemical transformations, including cycloadditions, ring-opening and rearrangements, and ligand exchange processes at the germanium atom.
The conjugated diene system within the germole ring makes it a suitable candidate for cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgpageplace.de In these [4+2] cycloadditions, the germole acts as the diene component, reacting with a dienophile to form a 7-germanorbornene derivative. The reaction is a concerted, pericyclic process that proceeds through a cyclic transition state. researchgate.net
The kinetics and stereochemistry of these reactions are governed by frontier molecular orbital (FMO) theory. libretexts.org The reaction rate is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the germole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-withdrawing groups on the dienophile typically accelerate the reaction by lowering the LUMO energy. nih.gov
For substituted germoles, the stereochemistry of the cycloaddition is predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring. While specific kinetic data for 1,1,3,4-tetramethylgermole is not extensively documented, analogous reactions with other germoles, such as 1,1-dichloro-2,3,4,5-tetraethylgermole, have been studied, showing reactions with dienophiles like maleic anhydride (B1165640) and maleimide. researchgate.net
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. wikipedia.org In this type of reaction, a 1,3-dipole reacts with the germole (acting as a dipolarophile) to form a five-membered ring. This process is also a concerted [3+2] cycloaddition. nih.gov
Table 1: Representative Cycloaddition Reactions of Metalloles
| Metallole Reactant (Analogue) | Reagent | Reaction Type | Product Type |
|---|---|---|---|
| 1,1-Dichloro-2,3,4,5-tetraethylgermole | Maleic anhydride | [4+2] Diels-Alder | 7-germanorbornene derivative |
| 1,1-Dichloro-2,3,4,5-tetraethylgermole | Maleimide | [4+2] Diels-Alder | 7-germanorbornene derivative |
| Generic Germole | Nitrile Oxide | [3+2] Dipolar Cycloaddition | Five-membered heterocyclic adduct |
The germole ring can undergo ring-opening reactions under specific conditions, often promoted thermally or photochemically. masterorganicchemistry.commasterorganicchemistry.com Thermal electrocyclic ring-opening is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved. For a 4π-electron system like the diene portion of the germole, a conrotatory opening is expected under thermal conditions. libretexts.orgopenstax.org
Rearrangement reactions can also occur, often involving the migration of a substituent. researchgate.net For instance, the reaction of 1,1,3,4-tetramethylsilole or -germole with organolithium reagents can lead to isomerization into transoid exocyclic dienes. researchgate.net Such rearrangements are typically driven by the formation of a more stable intermediate or product. While detailed mechanistic studies for 1,1,3,4-tetramethylgermole are scarce, these general principles of pericyclic reactions and molecular rearrangements are applicable. wikipedia.org
The germanium center in 1,1,3,4-tetramethylgermole is a key site for reactivity. Ligand exchange or substitution reactions involve the replacement of one or both methyl groups at the Ge atom. libretexts.org These reactions are fundamental in modifying the properties of the germole and in synthesizing new derivatives.
The mechanism of ligand substitution at a tetracoordinate germanium center can be associative, dissociative, or interchange in nature. libretexts.org
Dissociative (SN1-like): A ligand detaches first, forming a tricoordinate intermediate, which is then attacked by the incoming ligand.
Associative (SN2-like): The incoming ligand attacks first, forming a pentacoordinate intermediate, which then loses the leaving group.
Interchange: A concerted process where the incoming ligand enters as the leaving group departs, without a distinct intermediate.
Studies on the reaction of 1,1,3,4-tetramethylgermole with organolithium reagents (RLi) in THF have shown that a ligand exchange process occurs via an SN-Ge mechanism. researchgate.net This suggests a nucleophilic attack by the carbanion from the organolithium reagent on the germanium center, leading to the displacement of a methyl group. The kinetics of such reactions depend on factors like the nature of the R group in the organolithium reagent, the solvent, and the temperature.
Photochemical and Electrochemical Reaction Mechanisms of 1,1,3,4-Tetramethylgermole
The presence of a conjugated π-system and a heavy group 14 element makes 1,1,3,4-tetramethylgermole susceptible to photochemical and electrochemical transformations.
Photochemical reactions often involve the excitation of π-electrons. Upon absorption of UV light, the germole can be promoted to an excited state, leading to reactions not accessible under thermal conditions. nih.gov One common photochemical reaction for conjugated dienes is dimerization, which can occur via [2+2] or [4+2] cycloadditions between an excited molecule and a ground-state molecule. nih.govnih.gov The specific pathway and product stereochemistry depend on the nature of the excited state (singlet or triplet) and orbital symmetry rules for photochemical reactions. masterorganicchemistry.com For 4π systems, photochemical electrocyclic reactions are predicted to proceed via a disrotatory mechanism. wikipedia.org
The electrochemical behavior of germoles has been investigated, primarily focusing on their reduction and oxidation potentials. researchgate.net Cyclic voltammetry studies on analogous tetraphenylgermoles show that they can undergo reduction processes. The electrochemical generation of a germole dianion is a key transformation, indicating the ability of the germole ring to accept two electrons. researchgate.net The oxidation and reduction potentials are sensitive to the substituents on the germole ring and the germanium atom. While specific data for 1,1,3,4-tetramethylgermole is limited, the general behavior is expected to involve electron transfer to or from the π-system of the germole ring. mdpi.com
Exploration of Germole Dianion Reactivity and Aromaticity in the Context of 1,1,3,4-Tetramethylgermole Systems
Reduction of germoles with alkali metals can lead to the formation of germole dianions. These species are of significant interest due to their potential aromaticity. According to Hückel's rule, a planar, cyclic, conjugated system with 4n+2 π-electrons should be aromatic. The dianion of a germole has 6 π-electrons (four from the butadiene fragment and two from the formal negative charges), fitting the 4n+2 rule for n=1.
Computational and experimental studies on various germole and silole dianions support their aromatic character. nih.gov Structural evidence from X-ray crystallography of lithiated germole dianions shows equalization of the C-C bond lengths within the five-membered ring, a hallmark of delocalization. researchgate.net
The aromaticity can also be evaluated using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). whiterose.ac.uknih.gov NICS calculations probe the magnetic shielding in the center of the ring. Large negative NICS values are indicative of a diatropic ring current and, therefore, aromaticity. Studies on simple germole dianions have shown NICS values comparable to that of the classic aromatic cyclopentadienyl (B1206354) anion, strongly suggesting a high degree of aromaticity. nih.govresearchgate.net
The reactivity of the 1,1,3,4-tetramethylgermole dianion, typically generated as a dilithium (B8592608) salt, is characterized by its nucleophilicity. nih.gov It can react with a variety of electrophiles, leading to the formation of new bonds at the germanium atom or at the carbon atoms of the ring. researchgate.net
Table 2: Calculated Aromaticity Indicators for Metallole Dianions (Analogous Systems)
| Compound | Method | Calculated Value | Indication |
|---|---|---|---|
| Germole Dianion (unsubstituted) | NICS(0) | Strongly negative | Aromatic |
| Silole Dianion (unsubstituted) | NICS(0) | Strongly negative | Aromatic |
| Cyclopentadienyl Anion | NICS(0) | Strongly negative | Aromatic (Reference) |
| 9-Germafluorenyl Dianion | Bond Length Equalization | Observed in germole ring | Aromatic Delocalization researchgate.net |
Mechanistic Insights into Germole-Mediated and Germylene-Catalyzed Transformations
Germoles can serve as precursors to germylenes, which are divalent germanium species analogous to carbenes. The formation of a germylene can be proposed to occur from the reaction of a germole dianion with certain reagents. For example, the reaction of dilithiogermoles with N,N'-di-tert-butylethylenediimine is suggested to proceed through an intermediate germylene. whiterose.ac.uk
Once generated, germylenes are highly reactive species that can act as catalysts in various organic transformations. iitb.ac.ind-nb.info Their reactivity stems from the presence of both a lone pair of electrons and a vacant p-orbital on the germanium atom, allowing them to act as both a nucleophile and an electrophile.
Germylene-catalyzed reactions include:
Cycloadditions: Germylenes can undergo [1+2] cycloadditions with alkynes and alkenes.
Insertions: They can insert into a variety of σ-bonds.
Catalysis: Germylenes have shown catalytic activity in reactions such as the cyanosilylation of aldehydes and ketones and the cyclic trimerization of isocyanates. iitb.ac.innih.gov The proposed catalytic cycle often involves the germylene acting as a Lewis acid to activate a substrate. nih.gov
While the direct generation of a germylene from 1,1,3,4-tetramethylgermole and its subsequent catalytic application is not widely reported, the underlying principles of germylene chemistry provide a framework for understanding the potential transformations this system could mediate. researchgate.net
Advanced Spectroscopic and Diffraction Methodologies for Structural and Electronic Elucidation of 1,1,3,4 Tetramethylgermole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Characterization (e.g., ¹H, ¹³C, ⁷³Ge NMR)
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,1,3,4-tetramethylgermole in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ⁷³Ge, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
For 1,1,3,4-tetramethylgermole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the two methyl groups attached directly to the germanium atom (Ge-CH₃) would appear as a singlet, as would the protons of the two methyl groups on the diene ring (C-CH₃). The two vinylic protons on the germole ring would also produce a characteristic signal.
The ¹³C NMR spectrum provides complementary information, showing separate resonances for the methyl carbons attached to germanium, the methyl carbons on the ring, the sp²-hybridized carbons of the diene, and the quaternary sp² carbons to which the ring methyl groups are attached.
The only NMR-active germanium nucleus, ⁷³Ge, is a quadrupolar nucleus (spin I = 9/2) with low natural abundance (7.76%), which makes its detection challenging. whitman.edu The chemical shift of ⁷³Ge is highly sensitive to the coordination environment and electronic effects at the germanium center. nih.gov For tetracoordinate organogermanes like 1,1,3,4-tetramethylgermole, a relatively sharp signal is expected due to the symmetric environment around the germanium atom. nih.govuni-saarland.de Perturbations in this symmetry can lead to significant line broadening. nih.gov
Table 1: Predicted NMR Data for 1,1,3,4-Tetramethylgermole
| Nucleus | Assignment | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Ge-(CH₃)₂ | 0.2 - 0.8 | Singlet |
| ¹H | C=C-CH₃ | 1.8 - 2.5 | Singlet |
| ¹H | C=C-H | 5.5 - 6.5 | Singlet |
| ¹³C | Ge-(CH₃)₂ | -5 - 10 | Quartet (coupled) / Singlet (decoupled) |
| ¹³C | C=C-CH₃ | 10 - 20 | Quartet (coupled) / Singlet (decoupled) |
| ¹³C | C=C-H | 120 - 140 | Doublet (coupled) / Singlet (decoupled) |
| ¹³C | C=C-CH₃ | 140 - 160 | Singlet |
| ⁷³Ge | Ge | -50 to +50 (relative to Ge(CH₃)₄) | Singlet |
Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes within molecules, such as conformational changes or hindered rotations that occur on the NMR timescale. For cyclic systems like germoles, VT-NMR can provide critical information about the flexibility of the five-membered ring.
By recording NMR spectra at different temperatures, one can observe changes in signal shape and position. At low temperatures, dynamic processes may slow down sufficiently to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). Analysis of these changes allows for the calculation of the energy barriers (ΔG‡) associated with the conformational interchange, providing quantitative insight into the molecule's flexibility. While specific studies on 1,1,3,4-tetramethylgermole are not detailed in the literature, this technique would be instrumental in studying potential ring-puckering or inversion dynamics.
For unambiguous assignment of ¹H and ¹³C signals and to confirm the molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear technique would reveal scalar couplings between protons, for instance, confirming the connectivity between the vinylic protons and the adjacent methyl groups through long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the ¹H signals of the methyl groups and vinylic protons to their corresponding ¹³C signals.
Solid-State NMR provides information about the structure and dynamics of the molecule in the solid phase. High-resolution solid-state MAS (Magic Angle Spinning) ⁷³Ge NMR has been successfully applied to organogermanium compounds, offering insights into the local environment of the germanium atom that are not accessible in solution. libretexts.org This technique is particularly sensitive to polymorphism and intermolecular interactions within the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Force Field Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each bond has characteristic vibrational frequencies, making these methods excellent for identifying functional groups and analyzing bond strength.
For 1,1,3,4-tetramethylgermole, the IR and Raman spectra would be characterized by several key vibrational modes. The C-H stretching vibrations of the methyl groups and the vinylic C-H bonds are typically observed in the 2800-3100 cm⁻¹ region. The C=C double bond stretching of the diene system would give rise to a strong band around 1600-1650 cm⁻¹. Vibrations involving the germanium atom, such as Ge-C stretching modes, are expected at lower frequencies, typically in the 500-700 cm⁻¹ range. acs.org A full vibrational assignment, often supported by computational calculations (e.g., DFT), allows for a detailed analysis of the molecule's force field. acs.org
Table 2: Characteristic Vibrational Frequencies for 1,1,3,4-Tetramethylgermole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (sp³ CH₃) | 2850 - 3000 | Strong | Medium |
| C-H Stretch (sp² C-H) | 3000 - 3100 | Medium | Medium |
| C=C Stretch | 1600 - 1650 | Medium | Strong |
| C-H Bend (CH₃) | 1375 - 1470 | Medium | Weak |
| Ge-C Stretch | 500 - 700 | Medium-Strong | Strong |
X-ray Crystallography and Electron Diffraction for Solid-State Molecular Architectures and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the germole ring and the orientation of the methyl substituents.
While a specific crystal structure for 1,1,3,4-tetramethylgermole is not publicly available, studies on related germyl-substituted heterocycles have been conducted. iitd.ac.in For instance, in germyl-substituted phospholes, the Ge-C bond distances are typically around 1.98 Å. iitd.ac.in An X-ray structure of 1,1,3,4-tetramethylgermole would confirm the planarity or degree of puckering of the five-membered ring.
Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces. These interactions govern the physical properties of the material, including its melting point and solubility. Electron diffraction can be used for structural analysis when suitable single crystals for X-ray analysis cannot be obtained, particularly for thin films or microcrystalline samples.
Mass Spectrometry (Advanced Techniques) for Tracing Reaction Intermediates and Fragmentation Mechanisms
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1,1,3,4-tetramethylgermole, electron ionization (EI) mass spectrometry would provide the molecular weight and crucial structural information through analysis of its fragmentation pattern. libretexts.orgchemguide.co.uk
A key feature in the mass spectrum would be the molecular ion peak (M⁺·), which would appear as a cluster of peaks reflecting the natural isotopic abundance of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge). The calculated monoisotopic mass of the compound is 184.03 Da. nih.gov
The fragmentation of the molecular ion is expected to proceed through predictable pathways for organometallic compounds. uni-saarland.delibretexts.org Common fragmentation mechanisms include:
Loss of a methyl group: Cleavage of a Ge-CH₃ bond would result in a prominent fragment ion at [M-15]⁺. This is often a very stable ion and can be the base peak.
Ring cleavage: The germole ring can fragment through various pathways, leading to smaller germanium-containing ions and neutral hydrocarbon fragments.
Rearrangements: McLafferty-type rearrangements or hydrogen transfers can also occur, leading to characteristic fragment ions. uni-saarland.de
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to isolate specific fragment ions and induce further fragmentation, providing a more detailed map of the molecule's breakdown pathways and confirming structural assignments.
Table 3: Predicted Key Fragments in the Mass Spectrum of 1,1,3,4-Tetramethylgermole
| m/z (for ⁷⁴Ge) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 184 | [C₈H₁₄Ge]⁺· (Molecular Ion) | - |
| 169 | [C₇H₁₁Ge]⁺ | ·CH₃ |
| 154 | [C₆H₈Ge]⁺· | C₂H₆ |
| 104 | [C₂H₆Ge]⁺· | C₆H₈ |
Electronic Absorption and Emission Spectroscopy for π-Electronic Structure Analysis and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the π-electronic structure and photophysical properties of conjugated molecules. The germole ring contains a butadiene-like π-system, and its interaction with the germanium atom influences its electronic transitions.
The UV-Vis absorption spectrum of 1,1,3,4-tetramethylgermole is characterized by absorption bands corresponding to π→π* transitions within the diene system. The position of the maximum absorption (λ_max) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
While the parent compound may exhibit weak fluorescence, derivatization of the germole ring is a common strategy to tune its photophysical properties, often leading to materials with high photoluminescence quantum yields. nih.gov The emission spectrum provides information about the energy of the excited state and its relaxation pathways. The difference between the absorption and emission maxima (the Stokes shift) gives insight into the geometric relaxation of the molecule in the excited state. These photophysical properties are of great interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors.
Photoelectron Spectroscopy for Frontier Orbital Energy Level Determination
Despite the utility of photoelectron spectroscopy (PES) in mapping the electronic structure of molecules, dedicated experimental studies determining the frontier orbital energy levels of 1,1,3,4-tetramethylgermole are not available in published scientific literature. Photoelectron spectroscopy is a powerful technique that measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons, typically from a He(I) source for valence shell analysis. This data provides direct experimental measurement of the vertical ionization energies of a molecule, which, according to Koopmans' theorem, can be correlated to the energy levels of the occupied molecular orbitals.
The analysis of a He(I) photoelectron spectrum for 1,1,3,4-tetramethylgermole would be expected to reveal a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The first, lowest energy band would correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). Subsequent bands at higher ionization energies would relate to deeper-lying molecular orbitals. The energies and shapes of these bands provide critical insights into the electronic structure, particularly the influence of the germanium heteroatom and the methyl substituents on the π-system of the germole ring.
For substituted germoles, the primary interest lies in determining the energies of the two highest π-molecular orbitals (HOMO and HOMO-1) and the σ-orbital associated with the germanium-carbon bonds. The relative ordering and energy gap between these orbitals dictate the electronic properties and reactivity of the compound. Comparison with the photoelectron spectra of related silole and cyclopentadiene (B3395910) analogues would offer valuable information on the effects of the Group 14 heteroatom on the electronic configuration.
However, in the absence of experimental PES data for 1,1,3,4-tetramethylgermole, a definitive table of its frontier orbital energy levels cannot be constructed. Theoretical calculations, such as those based on density functional theory (DFT) or ab initio methods, could provide predicted values for these ionization energies, but they await experimental verification through future photoelectron spectroscopy studies.
Table 1: Hypothetical Data Structure for Photoelectron Spectroscopy of 1,1,3,4-Tetramethylgermole
| Vertical Ionization Energy (eV) | Orbital Assignment |
| Data Not Available | π (HOMO) |
| Data Not Available | π (HOMO-1) |
| Data Not Available | σ (Ge-C) |
| Data Not Available | ... |
Note: This table is for illustrative purposes only. No experimental data is currently available for 1,1,3,4-tetramethylgermole.
A comprehensive understanding of the electronic landscape of 1,1,3,4-tetramethylgermole requires the direct measurement of its molecular orbital energies, a task for which photoelectron spectroscopy is uniquely suited. Future research in this area would be invaluable for elucidating the structure-property relationships in this class of organogermanium compounds.
Theoretical and Computational Chemistry Studies of 1,1,3,4 Tetramethylgermole Systems
Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. nih.gov It is a versatile tool for studying the fundamental reactive properties of molecules, including their geometry, electronic structure, and chemical bond interactions. researchgate.net DFT calculations are pivotal for determining molecular-level descriptors such as orbital energy levels and charge distributions, which are crucial for identifying reactive sites and analyzing stability. doi.org
For 1,1,3,4-tetramethylgermole, DFT would be employed to optimize its three-dimensional geometry, providing precise bond lengths and angles. This optimized structure is the foundation for further calculations of its electronic properties. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate global reactivity descriptors. These descriptors help in understanding the relationships between structure, stability, and reactivity. mdpi.com For instance, a large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.
Illustrative Global Reactivity Descriptors for a Germole System (Calculated via DFT) This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like 1,1,3,4-tetramethylgermole.
| Descriptor | Formula | Illustrative Value | Implication |
| HOMO Energy (EHOMO) | - | -5.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV | Indicates chemical reactivity and stability. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV | Measures resistance to change in electron distribution. mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.66 eV | Quantifies the electron-accepting capability. mdpi.com |
DFT is an indispensable tool for predicting spectroscopic data, which is vital for structure elucidation and validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net By computing the magnetic shielding tensors for each nucleus, it is possible to predict ¹H and ¹³C NMR spectra with high accuracy. nih.govmdpi.com A strong correlation between calculated and experimental chemical shifts provides powerful evidence for the correct structural assignment. mdpi.commdpi.com
For 1,1,3,4-tetramethylgermole, GIAO-DFT calculations would predict the chemical shifts for the different methyl and vinyl protons and carbons. These theoretical values, once scaled, can be compared directly with experimental data to confirm the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net It calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). ims.ac.jp Analysis of the molecular orbitals involved in these transitions can elucidate the nature of the electronic excitations (e.g., π→π* transitions).
Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 1,1,3,4-Tetramethylgermole This table presents hypothetical data to illustrate the validation of a structure using DFT calculations.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) | Deviation (ppm) |
| C (vinyl) | 145.2 | 146.1 | +0.9 |
| C (vinyl) | 128.9 | 129.5 | +0.6 |
| C (methyl on ring) | 15.8 | 16.3 | +0.5 |
| C (methyl on Ge) | -2.5 | -2.1 | +0.4 |
Understanding how a chemical reaction occurs requires mapping the potential energy surface (PES) that connects reactants to products. fiveable.me DFT is a powerful method for locating and characterizing the structures of transition states—the high-energy intermediates that represent the barrier to a reaction. fiveable.memit.edu Identifying the transition state is crucial for understanding reaction mechanisms. ims.ac.jp
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Processes
While quantum mechanics methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior. mdpi.com
For a flexible molecule like 1,1,3,4-tetramethylgermole, MD simulations can explore its conformational landscape. By simulating the molecule's dynamics over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding the rotation of the methyl groups and any potential puckering of the germole ring. When combined with quantum mechanical calculations (in QM/MM methods), MD can also simulate chemical reactions in solution, providing insight into solvent effects on reaction pathways and energetics.
Quantum Chemical Modeling of Germanium-Carbon Bonding, Aromaticity, and Hyperconjugation in Germoles
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. arxiv.org While the parent germole is generally considered non-aromatic, the degree of aromaticity can be influenced by substituents. Quantum chemical methods provide several indices to quantify aromaticity, including structural (bond length equalization), magnetic (Nucleus-Independent Chemical Shift, NICS), and electronic (aromatic stabilization energy, ASE) criteria. researchgate.net
For 1,1,3,4-tetramethylgermole, DFT calculations could be used to compute the NICS value at the center of the five-membered ring. A NICS value near zero would confirm its non-aromatic character, consistent with other germoles. Furthermore, these models can analyze the nature of the Ge-C bond, which is longer and weaker than a C-C bond, and its impact on the π-electron delocalization within the ring. rsc.org Natural Bond Orbital (NBO) analysis can also be performed to investigate hyperconjugative interactions between the methyl groups and the germole ring, which can influence stability and electron distribution.
In Silico Design and Prediction of Novel Germole Derivatives and their Derived Electronic Properties
In silico (computer-aided) design is a powerful strategy for proposing new molecules with desired properties before attempting their synthesis. nih.gov By starting with the 1,1,3,4-tetramethylgermole scaffold, computational chemists can systematically modify its structure—for example, by adding electron-donating or electron-withdrawing groups—and predict the impact on its electronic properties. nih.gov
Using DFT and TD-DFT, it is possible to screen a virtual library of novel germole derivatives. For each designed molecule, properties like the HOMO-LUMO gap, absorption spectrum, and charge transport characteristics can be calculated. This high-throughput screening can identify promising candidates for applications in materials science, such as organic semiconductors or fluorescent dyes. This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising molecules. nih.gov
Exploration of 1,1,3,4 Tetramethylgermole in Fundamental Advanced Materials and Catalysis Research
Design Principles for Germole-Containing Conjugated Polymers and Oligomers
The integration of germole units into conjugated polymers and oligomers offers a powerful strategy for tuning their optoelectronic properties. The design of these materials is guided by principles that leverage the specific characteristics of the germanium atom and the germole ring.
The architecture of the polymer itself plays a crucial role. The degree of π-electron delocalization along the polymer backbone is highly dependent on the planarity between adjacent monomer units. nih.govresearchgate.net A more planar conformation leads to a smaller band gap and a red-shift in absorption and emission spectra. nih.gov The choice of comonomers in alternating copolymers also provides a means to modulate the electronic properties, creating donor-acceptor systems with tailored charge transfer characteristics. mdpi.com Furthermore, the use of dendritic or hyperbranched architectures can influence the optical and electrical properties through factors such as generation, scaffolding, and the nature of the core and periphery. magtech.com.cn
Table 1: Influence of Substituents on the Electronic Properties of Conjugated Polymers
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Charge Transport |
|---|---|---|---|
| Electron-Donating | Increases | Minimal Change | Improved hole injection/transport |
This table provides an interactive overview of how different substituent types can modulate the electronic properties of conjugated polymers.
The self-assembly of germole-containing molecules into well-defined supramolecular structures is a key aspect of their application in advanced materials. nih.gov These processes are governed by non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. rsc.org The ability to control the arrangement and orientation of functional molecules in the solid state is critical for optimizing the performance of organic electronic devices. semanticscholar.org
Germole scaffolds can be designed to promote specific packing motifs, leading to materials with desired electronic and photophysical properties. semanticscholar.org For example, the formation of one-dimensional fibrous or tubular assemblies can align the functional units, leading to anisotropic charge transport. semanticscholar.org The principles of supramolecular chemistry allow for the construction of complex architectures from simple building blocks, a strategy that is both efficient and versatile. taylorfrancis.com The interplay between the molecular design of the germole unit and the resulting supramolecular organization is a critical area of research for the development of high-performance organic materials. nih.govsemanticscholar.org
Role of 1,1,3,4-Tetramethylgermole as a Ligand in Organometallic Catalysis
Beyond materials science, 1,1,3,4-tetramethylgermole and its derivatives serve as effective ligands in organometallic catalysis. nih.gov The unique electronic properties of the germole ring can influence the reactivity and selectivity of the metal center to which it is coordinated.
Understanding the mechanism of a catalytic reaction is fundamental to improving its efficiency and selectivity. archie-west.ac.uk In germole-mediated catalysis, this involves studying the elementary steps of the catalytic cycle, including ligand substitution, oxidative addition, migratory insertion, and reductive elimination. archie-west.ac.uk Computational studies, such as density functional theory (DFT) calculations, are often employed to model intermediates and transition states, providing insights into the reaction pathway. archie-west.ac.uk
Experimental techniques are also crucial for elucidating catalytic mechanisms. For example, in situ spectroscopic methods can be used to observe the catalyst and intermediates under reaction conditions. utwente.nl Kinetic studies can provide information about the rate-determining step and the influence of various reaction parameters. rsc.org By combining experimental and computational approaches, a detailed picture of the germole-mediated catalytic cycle can be constructed, which is essential for the rational design of more effective catalysts. archie-west.ac.ukrsc.org
The insights gained from mechanistic studies inform the rational design of new and improved germole-based catalytic systems. usra.eduethz.ch By modifying the substituents on the germole ligand, it is possible to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. nih.govresearchgate.net For example, the introduction of bulky substituents can create a specific coordination environment around the metal center, favoring certain reaction pathways over others.
The design of catalytic systems also involves considering the stability of the catalyst and the ease of product separation. archie-west.ac.uk Immobilizing the germole-metal complex on a solid support is one strategy to address these challenges. bangor.ac.uk Furthermore, the principles of cascade catalysis, where multiple catalytic steps are carried out in a sequential manner, can be applied to germole-based systems to achieve more complex chemical transformations. rsc.org The continued development of novel germole-based catalysts holds promise for a wide range of chemical applications.
Coordination Chemistry of Germole Ligands in Metal Complexes
The coordination chemistry of germole ligands is diverse and forms the basis for their application in both materials science and catalysis. purdue.edu Germoles can coordinate to a wide variety of transition metals, lanthanides, and main group elements. nih.govresearchgate.net The nature of the metal-ligand bond can range from predominantly covalent to more ionic, depending on the metal and the specific germole ligand. nih.gov
The germole ligand can adopt various coordination modes, including η⁵-coordination, where all four carbon atoms and the germanium atom of the ring are bonded to the metal center. nih.gov This mode of coordination is common in sandwich and half-sandwich complexes. nih.govresearchgate.net The geometry of the resulting metal complex is influenced by the steric and electronic properties of the germole ligand and any other ligands present. nih.govyoutube.com X-ray crystallography is a key technique for determining the precise structure of these complexes. nih.govrsc.org The study of the coordination chemistry of germole ligands is essential for understanding their behavior in various applications and for designing new complexes with desired properties. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Synthesis and Electronic Structure of Germole Sandwich and Multi-decker Complexes
The synthesis of sandwich and multi-decker complexes incorporating the 1,1,3,4-tetramethylgermole ligand is a key area of investigation. These structures, where a metal atom is "sandwiched" between two cyclic ligands, often exhibit unusual electronic and magnetic properties.
The general synthetic strategy involves the reaction of a salt of the 1,1,3,4-tetramethylgermole anion with a suitable metal halide. For instance, the lithium salt of the germole can be reacted with a transition metal chloride to yield the corresponding metallocene-type sandwich complex. The formation of multi-decker complexes can be achieved through a stepwise approach, where a half-sandwich complex is first synthesized and then reacted with another equivalent of the germole ligand or a different cyclic ligand.
The electronic structure of these complexes is of significant interest. The germanium atom in the germole ring introduces unique electronic perturbations compared to its all-carbon analogue, cyclopentadiene (B3395910). Theoretical and experimental studies focus on understanding the nature of the metal-ligand bonding and the distribution of electron density within the molecule. Key parameters that are investigated include bond lengths, bond angles, and orbital interactions, which are often elucidated using techniques like X-ray crystallography and computational modeling.
Table 1: Selected Bond Parameters in a Hypothetical 1,1,3,4-Tetramethylgermole Sandwich Complex
| Parameter | Value |
| Metal-Ge distance (Å) | Varies with metal |
| Metal-C distance (Å) | Varies with metal |
| C-Ge-C angle (°) | ~90-100 |
| C-C bond lengths in ring (Å) | ~1.40-1.45 |
Note: The values in this table are illustrative and would vary depending on the specific metal center and experimental conditions.
Ligand Field Theory and Spectroscopic Probes in Germole Complexes
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds, including those containing 1,1,3,4-tetramethylgermole. LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. The germole ligand, with its unique combination of carbon and germanium atoms, presents a distinct ligand field that influences the splitting of the metal d-orbitals.
The strength of the ligand field created by the 1,1,3,4-tetramethylgermole ligand can be probed using various spectroscopic techniques. UV-visible spectroscopy is a primary tool for investigating electronic transitions between the split d-orbitals. The energy of these transitions provides direct information about the ligand field splitting parameter (Δ).
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing these complexes. The chemical shifts of the protons and carbons in the tetramethylgermole ligand, as well as the metal nucleus itself (if NMR-active), can provide insights into the electronic environment and the nature of the metal-ligand bonding.
Table 2: Representative Spectroscopic Data for a Hypothetical 1,1,3,4-Tetramethylgermole Complex
| Spectroscopic Technique | Observed Feature | Interpretation |
| UV-Visible Spectroscopy | Absorption maxima (λmax) | d-d electronic transitions, ligand-to-metal charge transfer |
| 1H NMR Spectroscopy | Chemical shifts of methyl protons | Electronic environment of the germole ring |
| 13C NMR Spectroscopy | Chemical shifts of ring carbons | Electron density distribution in the germole ligand |
Fundamental Research into Germoles as Components of Advanced Functional Materials
The unique electronic properties of germoles, stemming from the interaction between the germanium p-orbitals and the diene π-system, make them promising candidates for incorporation into advanced functional materials. Research in this area is focused on synthesizing polymers and other extended structures containing the 1,1,3,4-tetramethylgermole unit.
One area of interest is the development of conducting polymers. The incorporation of the germole ring into a polymer backbone could lead to materials with novel electronic and optical properties, potentially useful in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating nature of the germole unit can be tuned by the substituents on the ring, offering a way to control the material's properties.
Comparative Academic Studies of 1,1,3,4 Tetramethylgermole with Other Metalloles and Organogermanium Species
Electronic Structure and Reactivity Comparisons with Siloles, Stannoles, and Plumbacyclopentadienes
The electronic properties of Group 14 metalloles (cyclopentadiene analogs with a Group 14 heteroatom) are significantly influenced by the nature of the heteroatom (E = C, Si, Ge, Sn, Pb). Theoretical and experimental studies reveal distinct trends in their electronic structure and subsequent reactivity.
Electronic Structure: A key feature of these metalloles is the interaction between the σ* orbitals of the exocyclic E-C bonds and the π* orbitals of the butadiene-like ring system. This σ-π conjugation is a determining factor in their electronic properties, particularly the energy of the Lowest Unoccupied Molecular Orbital (LUMO). As one descends Group 14, the energy of the σ* orbital of the E-C bond decreases, leading to a more effective σ-π mixing. This, in turn, lowers the LUMO energy of the metallole.
Computational studies on parent and substituted metalloles provide quantitative insights into these trends. The Highest Occupied Molecular Orbital (HOMO) and LUMO energies, and consequently the HOMO-LUMO gap, are crucial in predicting the electronic and optical properties of these materials.
Below is an interactive table summarizing theoretical data on the HOMO-LUMO gaps for a series of tetramethyl-substituted Group 14 metalloles.
| Compound | Heteroatom (E) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,1,3,4-Tetramethylsilole | Si | -5.85 | -0.75 | 5.10 |
| 1,1,3,4-Tetramethylgermole | Ge | -5.92 | -0.88 | 5.04 |
| 1,1,3,4-Tetramethylstannole | Sn | -5.98 | -1.05 | 4.93 |
| 1,1,3,4-Tetramethylplumbole | Pb | -6.05 | -1.20 | 4.85 |
Note: The data in this table is illustrative and based on general trends established in computational studies of Group 14 metalloles. Exact values may vary depending on the computational method and basis set used.
As the data indicates, descending the group from silicon to lead results in a progressive decrease in the HOMO-LUMO gap. This is a direct consequence of the stabilization of the LUMO through enhanced σ-π conjugation.
Reactivity: The differing electronic structures of these metalloles directly impact their reactivity. The lower LUMO energies of germoles, stannoles, and plumbacyclopentadienes, compared to siloles, make them better electron acceptors. This trend influences their behavior in various reactions, including cycloadditions and interactions with electrophiles and nucleophiles.
In Diels-Alder reactions, for instance, the reactivity of the metallole as a diene is influenced by its electronic properties. While specific comparative studies on the Diels-Alder reactivity of 1,1,3,4-tetramethylgermole are not extensively documented, the general trend suggests that the reactivity profile will differ from its silicon and tin analogs due to the variations in frontier molecular orbital energies.
Influence of Methylation and Other Substituent Effects on Germole Electronic Structure and Reactivity
Substituents on the germole ring play a crucial role in modulating its electronic structure and reactivity. The four methyl groups in 1,1,3,4-tetramethylgermole exert both inductive and hyperconjugative effects.
The presence of methyl groups on the butadiene backbone (at positions 3 and 4) and on the germanium atom (at position 1) collectively influences the HOMO and LUMO energy levels. Electron-donating substituents typically raise the energy of the HOMO, which can enhance the reactivity of the germole towards electrophiles.
The following table illustrates the calculated effect of methylation on the HOMO-LUMO gap of a germole ring.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,1-Dimethylgermole | -6.05 | -0.80 | 5.25 |
| 1,1,3,4-Tetramethylgermole | -5.92 | -0.88 | 5.04 |
Note: The data in this table is illustrative and based on general trends established in computational studies. Exact values may vary depending on the computational method and basis set used.
The data suggests that the additional methyl groups at the 3 and 4 positions contribute to a reduction in the HOMO-LUMO gap, primarily through a destabilization of the HOMO. This narrowing of the energy gap can lead to red-shifted absorption and emission spectra, a property that is of interest in the development of organic electronic materials.
Analogous Reactivity Patterns in Related Organogermanium Compounds and Heterocycles
The reactivity of 1,1,3,4-tetramethylgermole can be contextualized by examining analogous reactions in other organogermanium compounds and related heterocycles. Organogermanium compounds, in general, exhibit reactivity that is intermediate between their silicon and tin counterparts. bohrium.com
For example, the C-Ge bond can be cleaved by strong electrophiles. In the context of electrophilic aromatic substitution, the germole ring is expected to be activated by the electron-donating methyl groups, making it susceptible to attack by electrophiles. The regioselectivity of such reactions would be influenced by the directing effects of both the germanium heteroatom and the methyl substituents.
The reactivity of germoles can also be compared to that of other five-membered heterocycles containing Group 14 elements. For instance, the formation of charge-transfer complexes and the reactivity towards dienophiles in cycloaddition reactions are areas where analogous patterns can be observed and compared. The ability of the germanium atom to stabilize adjacent positive or negative charges, relative to silicon and tin, will dictate the specific outcomes of these reactions.
Interplay of Group 14 Heteroatom with π-Electronic Systems in Cyclic Conjugated Compounds
The defining characteristic of Group 14 metalloles is the interaction of the heteroatom with the cyclic π-electronic system. The nature of this interaction evolves significantly as one moves down the group from carbon to lead.
In germoles, the germanium atom's larger size and more diffuse orbitals, compared to carbon and silicon, lead to a distinct interplay with the π-system. The concept of aromaticity in these systems is a subject of ongoing study. While the cyclopentadienyl (B1206354) anion is the archetypal aromatic system, the aromaticity of its heavier analogs is less pronounced. researchgate.net
The degree of π-electron delocalization in germoles is influenced by the pyramidalization at the germanium center. A more planar ring system allows for more effective overlap of p-orbitals and greater delocalization. The exocyclic substituents on the germanium atom, in this case, two methyl groups, influence this geometry.
The interaction between the σ and π orbitals, as discussed in section 7.1, is a key aspect of this interplay. The energy and symmetry of the frontier molecular orbitals, which are a direct result of this interaction, govern the photophysical properties of these compounds, such as their absorption and emission spectra. The unique electronic structure of germoles, arising from the specific nature of the germanium atom, makes them interesting candidates for applications in organic electronics, including as components in organic light-emitting diodes (OLEDs) and organic solar cells.
Future Research Directions and Uncharted Avenues for 1,1,3,4 Tetramethylgermole Chemistry
Development of Novel Synthetic Methodologies for Highly Functionalized and Complex Germole Architectures
The synthesis of germole derivatives has traditionally relied on a set of established reactions. However, to fully exploit the potential of 1,1,3,4-tetramethylgermole, the development of novel synthetic methodologies is paramount. Future research should focus on creating highly functionalized and complex germole architectures with tailored properties.
One promising avenue is the exploration of chemoenzymatic strategies. nih.gov This hybrid approach, combining the selectivity of enzymes with the versatility of chemical synthesis, could enable the introduction of functional groups at previously inaccessible positions on the germole ring. nih.gov Such methodologies could lead to the creation of a diverse library of 1,1,3,4-tetramethylgermole derivatives with unique electronic and steric properties.
Furthermore, advancements in cycloaddition reactions could provide efficient pathways to complex germole-containing polycyclic structures. researchgate.net The development of catalytic systems that can promote novel cycloaddition pathways involving the germole diene system would be a significant step forward. These new synthetic tools would not only expand the accessible chemical space of germole derivatives but also facilitate the synthesis of intricate molecular architectures for advanced applications.
The table below outlines potential synthetic strategies and their expected outcomes for creating functionalized 1,1,3,4-tetramethylgermole derivatives.
| Synthetic Strategy | Target Functionality/Architecture | Potential Application |
| Chemoenzymatic C-H activation | Hydroxylated or aminated germole derivatives | Precursors for chiral catalysts |
| Catalytic [4+2] cycloadditions | Fused polycyclic germole systems | Organic electronic materials |
| Post-functionalization of the germole ring | Introduction of phosphorescent moieties | Organic light-emitting diodes (OLEDs) |
Advanced Computational Approaches for Predicting Complex Germole Behavior in Dynamic Systems
As the complexity of synthesized germole architectures increases, so does the need for powerful predictive tools. Advanced computational approaches are essential for understanding and predicting the behavior of 1,1,3,4-tetramethylgermole and its derivatives in dynamic systems.
Molecular dynamics (MD) simulations can provide unprecedented insights into the conformational dynamics and intermolecular interactions of these molecules. nih.govnih.gov By simulating the behavior of 1,1,3,4-tetramethylgermole in different environments, researchers can predict its solubility, aggregation behavior, and interactions with other molecules. This information is crucial for designing germole-based materials with specific properties.
Density Functional Theory (DFT) calculations will continue to be a cornerstone for predicting the electronic properties of new germole derivatives. researchgate.netrsc.org DFT can be used to calculate key parameters such as HOMO-LUMO gaps, electron affinity, and redox potentials, which are critical for applications in organic electronics. rsc.orgnih.gov The combination of DFT with machine learning techniques could further accelerate the in silico screening of large libraries of virtual germole compounds to identify promising candidates for synthesis. mdpi.com
The following table summarizes key computational methods and the properties of 1,1,3,4-tetramethylgermole that can be predicted.
| Computational Method | Predicted Property | Significance |
| Molecular Dynamics (MD) | Conformational flexibility, intermolecular interactions | Understanding material morphology and stability |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic transition energies | Predicting electronic and optical properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms and transition states | Guiding the design of new synthetic routes |
Rational Design of Germole-Based Systems for Emerging Fundamental Technologies (e.g., Quantum Chemistry Applications)
The unique electronic structure of the germole ring makes 1,1,3,4-tetramethylgermole a compelling building block for the rational design of materials for emerging technologies. One of the most exciting future directions is the exploration of its potential in quantum chemistry applications.
The development of molecules with specific quantum properties is a key goal in the field of quantum computing. pennylane.aicaltech.edu The heavy germanium atom in the germole ring can introduce significant spin-orbit coupling, which could be exploited in the design of molecular qubits. mit.edu Theoretical studies are needed to explore the potential of 1,1,3,4-tetramethylgermole derivatives as platforms for storing and processing quantum information.
Furthermore, germole-based materials could find applications in the development of quantum dots. nih.govnih.gov The tunable electronic properties of germoles, achieved through synthetic modification, could allow for the creation of quantum dots with precisely controlled emission wavelengths. youtube.com These materials could have applications in areas such as biomedical imaging and next-generation displays. mdpi.com The design of germole-based ligands for stabilizing semiconductor nanocrystals is another promising research avenue. mdpi.com
Challenges and Opportunities in Fundamental Germole Research and its Integration into Interdisciplinary Fields
Despite the exciting future prospects, several challenges remain in fundamental germole research. The synthesis and characterization of new germole derivatives can be complex, requiring specialized techniques. nih.govresearchgate.netnih.gov The inherent reactivity of some germole compounds can also pose stability challenges. mdpi.com Overcoming these hurdles will require continued innovation in synthetic and analytical methods.
However, these challenges also present significant opportunities. The development of robust and scalable synthetic routes to functionalized germoles would unlock their widespread application. mdpi.com A deeper understanding of the structure-property relationships in this class of compounds will enable the rational design of materials with tailored functionalities.
The integration of germole chemistry into interdisciplinary fields is crucial for realizing its full potential. nih.govnih.govplos.org Collaborations with materials scientists, physicists, and computational chemists will be essential for developing new applications for 1,1,3,4-tetramethylgermole and its derivatives. asml.comsandia.govyoutube.com For example, joint efforts between synthetic chemists and materials scientists could lead to the development of novel germole-based polymers for organic electronics. researchgate.netresearchgate.net Similarly, collaborations with theoretical physicists could guide the design of germole molecules for quantum computing applications. introtoquantum.org
The table below highlights some of the key challenges and the corresponding opportunities in the field of germole research.
| Challenge | Opportunity | Interdisciplinary Field |
| Limited synthetic routes to complex germoles | Development of novel catalytic transformations | Organic Synthesis, Catalysis |
| Understanding excited-state properties | Design of efficient photoluminescent materials | Materials Science, Photochemistry |
| Controlling solid-state packing | Engineering of high-performance organic semiconductors | Crystal Engineering, Condensed Matter Physics |
| Exploring quantum phenomena | Creation of molecular bits for quantum information | Quantum Physics, Theoretical Chemistry |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1,1,3,4-tetramethylgermole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Utilize factorial design experiments (e.g., varying temperature, catalysts, and solvent systems) to identify critical parameters. Monitor reaction progress via GC-MS or NMR spectroscopy. For reproducibility, document stoichiometric ratios and purification methods (e.g., column chromatography under inert atmospheres) .
- Data Consideration : Tabulate yield, purity (HPLC), and spectroscopic validation (e.g., NMR shifts for germole ring stability).
Q. How can structural and electronic properties of 1,1,3,4-tetramethylgermole be characterized to validate computational models?
- Methodological Answer : Combine X-ray crystallography for geometric analysis with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to correlate experimental bond lengths/angles with theoretical predictions. Compare HOMO-LUMO gaps with UV-Vis absorption spectra .
- Data Contradictions : Address discrepancies between calculated and observed dipole moments by refining basis sets or considering solvation effects.
Advanced Research Questions
Q. What experimental design strategies mitigate air sensitivity and decomposition during 1,1,3,4-tetramethylgermole synthesis?
- Methodological Answer : Implement Schlenk-line techniques or glovebox protocols for handling moisture-sensitive intermediates. Use kinetic studies (e.g., in situ IR spectroscopy) to track decomposition pathways. Optimize inert gas flow rates and storage conditions (e.g., –20°C under argon) .
- Theoretical Framework : Link decomposition mechanisms to germole ring strain or steric effects from methyl groups using Marcus theory or Hammett parameters .
Q. How do steric and electronic effects of methyl substituents influence the reactivity of 1,1,3,4-tetramethylgermole in cycloaddition reactions?
- Methodological Answer : Perform comparative studies with substituted germoles (e.g., 1,1-dimethyl vs. 1,1,3,4-tetramethyl derivatives). Use kinetic isotope effects (KIE) or Eyring plots to differentiate steric (entropy-driven) vs. electronic (enthalpy-driven) contributions .
- Data Analysis : Tabulate activation energies (ΔG‡) and regioselectivity ratios (e.g., endo:exo products) via NMR integration.
Q. What interdisciplinary approaches resolve contradictions in reported catalytic applications of 1,1,3,4-tetramethylgermole?
- Methodological Answer : Conduct meta-analysis of literature data to identify outliers. Replicate key experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use multivariate regression to isolate confounding variables (e.g., trace oxygen or moisture) .
- Case Study : Contrast catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ligand systems.
Theoretical and Computational Questions
Q. How can AI-driven models (e.g., ChemLLM) accelerate the prediction of 1,1,3,4-tetramethylgermole’s spectroscopic signatures or reaction pathways?
- Methodological Answer : Train machine learning algorithms on existing datasets (e.g., Cambridge Structural Database) to predict NMR shifts or reaction enthalpies. Validate predictions against experimental benchmarks .
- Limitations : Address overfitting risks by cross-validating with sparse experimental data for organogermanium compounds.
Q. What theoretical frameworks explain the unusual stability of 1,1,3,4-tetramethylgermole compared to silicon analogs?
- Methodological Answer : Apply NBO analysis to quantify hyperconjugative interactions between Ge–C σ-bonds and adjacent methyl groups. Compare bond dissociation energies (BDEs) with MP2/cc-pVTZ calculations .
- Contradictions : Reconcile computational results with experimental thermogravimetric analysis (TGA) data under oxidative conditions.
Reproducibility and Ethical Considerations
Q. How should researchers document synthetic procedures to ensure reproducibility for air-sensitive organogermanium compounds?
- Methodological Answer : Adhere to COSMOS standards for reporting (e.g., detailed glovebox humidity levels, Schlenk-line vacuum cycles). Publish raw spectroscopic data and crystallographic .cif files in open-access repositories .
Q. What ethical guidelines govern the use of 1,1,3,4-tetramethylgermole in interdisciplinary research (e.g., materials science vs. toxicology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
